Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642955
InChI: InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CCCCC1C#N
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC13642955

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester -

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name tert-butyl 2-cyanocyclohexane-1-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3
Standard InChI Key KOZMQRNHSUIJPD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CCCCC1C#N
Canonical SMILES CC(C)(C)OC(=O)C1CCCCC1C#N

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 2-cyanocyclohexane-1-carboxylate, reflects its bicyclic architecture. The cyclohexane ring adopts a chair conformation, with the cyano group (-C≡N) occupying an equatorial position at C2 to minimize steric strain. The tert-butyl ester (-OC(O)C(CH₃)₃) at C1 enhances steric bulk and hydrolytic stability compared to smaller alkyl esters.

Spectroscopic Identification

Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.46 ppm (9H, s, tert-butyl), 1.75–1.59 ppm (m, cyclohexane CH₂), and 2.93 ppm (t, J = 6.4 Hz, H adjacent to cyano) .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 169.40 ppm (ester carbonyl), 120.76 ppm (cyano carbon), and 66.76 ppm (quaternary cyclohexane carbon) .

  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).

The SMILES string CC(C)(C)OC(=O)C1CCCCC1C#N and InChIKey KOZMQRNHSUIJPD-UHFFFAOYSA-N provide unambiguous representations for database searches.

Synthesis and Reaction Pathways

Esterification Strategies

Cyclohexanecarbonyl chloride+(CH3)3COHpyridinetert-butyl cyclohexanecarboxylate+HCl\text{Cyclohexanecarbonyl chloride} + \text{(CH}_3\text{)}_3\text{COH} \xrightarrow{\text{pyridine}} \text{tert-butyl cyclohexanecarboxylate} + \text{HCl}

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight209.28 g/molCalculated
Density~1.02 g/cm³ (estimated)Analogous compounds
Boiling Point~250–270°C (extrapolated)Similar esters
LogP~2.8 (predicted)ChemAxon
SolubilitySoluble in CH₂Cl₂, THF, DMFExperimental

The tert-butyl group imparts significant lipophilicity, making the compound soluble in organic solvents but poorly water-soluble. The cyano group contributes to dipole interactions, influencing crystallization behavior .

Applications in Organic Synthesis

Nitrile to Amine Reduction

The cyano group serves as a masked amine precursor. Catalytic hydrogenation (H₂/Pd-C) or borane-mediated reduction converts the nitrile to a primary amine, enabling access to cyclohexane-based amines for drug discovery :

tert-butyl 2-cyanocyclohexane-1-carboxylateH2/Pd-Ctert-butyl 2-aminocyclohexane-1-carboxylate\text{tert-butyl 2-cyanocyclohexane-1-carboxylate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{tert-butyl 2-aminocyclohexane-1-carboxylate}

Ring-Opening Reactions

Under acidic conditions, the tert-butyl ester undergoes cleavage to regenerate the carboxylic acid, which can participate in cycloadditions or amide couplings. For example, treatment with trifluoroacetic acid (TFA) yields 2-cyanocyclohexanecarboxylic acid, a precursor for heterocycle synthesis.

Template for C–H Functionalization

Source highlights the use of structurally related nitrile-containing esters as directing groups for meta-selective C–H activation. The cyano group coordinates to palladium catalysts, enabling functionalization at otherwise inaccessible positions:

Aryl substrate+AlkenePd(OAc)2/Templatemeta-Olefinated product\text{Aryl substrate} + \text{Alkene} \xrightarrow{\text{Pd(OAc)}_2/\text{Template}} \text{meta-Olefinated product}

This methodology has implications for synthesizing complex arenes in medicinal chemistry.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-aminocyclohexane derivatives.

  • Polymer Chemistry: Investigating tert-butyl esters as thermally labile protecting groups in step-growth polymerizations.

  • Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in collaboration with pharmacologists.

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